
Tiagabine
Overview
Description
Tiagabine (Gabitril®) is a second-generation antiepileptic drug (AED) approved for adjunctive treatment of partial seizures. It selectively inhibits the gamma-aminobutyric acid (GABA) transporter GAT-1, increasing extracellular GABA concentrations in synaptic clefts, thereby enhancing inhibitory neurotransmission . Pharmacokinetically, this compound exhibits linear absorption and elimination, with metabolism primarily via hepatic cytochrome P450 enzymes (CYP3A4). Its clearance increases by 50–65% when co-administered with enzyme-inducing AEDs (e.g., carbamazepine) . Preclinical and clinical studies highlight its antiepileptogenic and anticonvulsant properties, with a favorable cognitive safety profile compared to older AEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine involves several steps, starting with the preparation of key intermediates. One common method involves the alkylation of nipecotic acid with a dithiophene derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride involves a streamlined process to ensure high yield and purity. The synthesis route includes the preparation of anhydrous this compound hydrochloride using single or mixed organic solvents. The process is designed to remove residual organic solvents to meet pharmaceutical standards .
Chemical Reactions Analysis
Asymmetric Hydrogen Atom Transfer (HAT) for Chiral Center Formation
The enantioselective synthesis of tiagabine’s essential (R)-configured tertiary carbon is achieved via a catalytic asymmetric HAT protocol. This method converts racemic glycidic ester 8 (derived from epoxidation of acrylate 9 ) into enantioenriched β-hydroxy ester intermediates. Key details include:
-
Catalyst System : Titanium-salen complexes (e.g., (salen)TiCl₂) enable enantioconvergent radical recombination, achieving up to 92% enantiomeric excess (ee) .
-
Reaction Conditions : Conducted at –10°C in ethyl acetate with (TMS)₃SiH as a hydrogen donor and zinc as a reductant .
-
Mechanistic Insight : The HAT step involves homolytic epoxide opening followed by stereocontrolled hydrogen transfer, bypassing traditional asymmetric hydrogenation methods reliant on transition metals like Ir or Rh .
Cyclization via Double N-Substitution
The nipecotic acid-derived alkaloid ring is constructed through a cyclization reaction between dibromo intermediate 7 and homoallylic amine 6 :
Step | Reagents/Conditions | Outcome | Yield |
---|---|---|---|
1 | K₂CO₃, MeCN, 70°C | Forms bicyclic structure 19 | 83% |
2 | HCl (post-cyclization) | Acidifies to stabilize the product | – |
-
Challenge : Initial attempts using ester 7 led to undesired elimination; switching to alcohol 18 (via DIBAL-H reduction) prevented side reactions .
-
Stereochemical Integrity : The cyclization preserves the enantiomeric excess (92% ee) established during the HAT step .
Oxidation to Carboxylic Acid
The final oxidation steps convert the primary alcohol in intermediate 19 to the carboxylic acid group in this compound:
-
Swern Oxidation :
-
Pinnick Oxidation :
Step | Reaction Type | Yield |
---|---|---|
Swern | Alcohol → Ketone | 90% |
Pinnick | Ketone → Carboxylic Acid | 40% |
Salt Formation with HCl
This compound is administered as its hydrochloride salt, formed via acid-base reaction:
Degradation and Stability Considerations
While explicit degradation pathways for this compound are not fully detailed in the literature, structural analogs suggest potential vulnerabilities:
-
Ester Hydrolysis : The nipecotic acid ester moiety may undergo hydrolysis under acidic or basic conditions.
-
Oxidative Stress : Thiophene rings in the bithienyl tail are susceptible to oxidation, necessitating inert storage conditions .
Key Synthetic Improvements
Recent advances in this compound synthesis emphasize modularity and scalability:
Scientific Research Applications
Antiepileptic Properties
Mechanism of Action
Tiagabine acts as a selective inhibitor of the GABA transporter 1 (GAT-1), which leads to increased levels of gamma-aminobutyric acid (GABA) in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, making it effective in controlling seizures.
Clinical Trials
A significant body of clinical research has established this compound's efficacy as an adjunctive therapy for patients with refractory partial seizures. In a randomized, double-blind study involving 297 patients, this compound demonstrated a significant reduction in seizure frequency compared to placebo, particularly in complex partial seizures (CPS) .
Study | Participants | Dosage | Results |
---|---|---|---|
JAMA Neurology Study | 297 | Mean dose of 32 mg/day | Significant reduction in CPS frequency |
Double-Blind Trial | 154 | Titrated from 12-30 mg/day | Higher percentage of patients with >50% reduction in seizures compared to placebo |
Neuroprotective Effects
Recent studies have suggested that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that this compound can protect dopaminergic neurons from neurotoxicity induced by substances like MPTP and lipopolysaccharide (LPS).
Case Study Insights
In a study using GAT-1 knockout mice, this compound was shown to inhibit microglial activation and preserve dopaminergic neuron integrity . The results indicated that pretreatment with this compound led to improved motor behavior and reduced inflammatory responses.
Model | Treatment | Outcome |
---|---|---|
MPTP-induced PD model | This compound + MPTP | Preserved TH-immunoreactive nerve fibers (75.5% intact) |
LPS-induced neuroinflammation | This compound | Inhibited inflammatory activation and neurotoxicity |
Pain Management
This compound's role in pain management has also been investigated. Its mechanism of enhancing GABAergic transmission may contribute to analgesic effects, particularly in neuropathic pain scenarios.
Clinical Observations
Preliminary studies suggest that this compound could alleviate symptoms associated with chronic pain conditions, although comprehensive clinical trials are still required to validate these findings .
Mechanism of Action
Tiagabine exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system. By blocking GABA uptake into presynaptic neurons, this compound increases the availability of GABA for receptor binding on postsynaptic cells. This action enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure control .
Comparison with Similar Compounds
Structural and Functional Analogs
Nipecotic Acid
- Mechanism: Nipecotic acid is a non-selective GABA reuptake inhibitor but lacks clinical utility due to poor blood-brain barrier penetration.
- Comparison : Tiagabine, a lipophilic derivative of nipecotic acid, exhibits enhanced selectivity for GAT-1 and superior CNS bioavailability. At 20 µM, this compound achieves sustained GABAergic effects, whereas nipecotic acid requires 100–300 µM for comparable inhibition .
Vigabatrin
- Mechanism : Vigabatrin irreversibly inhibits GABA transaminase, increasing synaptic GABA levels.
- Comparison: Efficacy: Both drugs enhance GABAergic activity, but this compound is selective for GAT-1, while vigabatrin affects GABA metabolism. Safety: Vigabatrin causes retinal toxicity and visual field defects, whereas this compound lacks retinal accumulation and associated toxicity . Clinical Use: Vigabatrin is first-line for infantile spasms, while this compound is restricted to partial seizures due to risk of non-convulsive status epilepticus at high doses .
GABAergic Compounds with Overlapping Indications
Sodium Oxybate
- Mechanism : Enhances slow-wave sleep (SWS) via GABAB receptor agonism.
- Comparison :
- Cognitive Effects : Both this compound and sodium oxybate improve sustained attention (Psychomotor Vigilance Task). However, only this compound enhances executive function (Wisconsin Card Sorting Task) .
- SWS Enhancement : this compound increases SWS duration without impairing memory, whereas sodium oxybate is associated with memory side effects .
Benzodiazepines
- Mechanism : Potentiate GABAA receptor activity.
- Comparison :
- Tolerance : this compound lacks the tolerance and dependence risks associated with benzodiazepines.
- Anxiolytic Effects : this compound modulates ventral medial prefrontal cortex (vmPFC) metabolism in generalized social anxiety disorder (gSAD), a mechanism distinct from benzodiazepines’ broad GABAA activation .
Antiepileptic Drugs (AEDs) with Divergent Mechanisms
Levetiracetam
- Mechanism : Binds synaptic vesicle protein SV2A.
- Cognitive Profile: Both drugs exhibit minimal cognitive impairment, but this compound’s SWS-enhancing effects may benefit comorbid sleep disorders .
Topiramate
- Mechanism : Modulates voltage-gated sodium channels and AMPA/kainate receptors.
- Comparison :
Neuropathic Pain
- Comparison with Pregabalin :
Alcohol Dependence
- Comparison with Naltrexone :
Pharmacokinetic and Pharmacodynamic Data
Table 1: Key Pharmacokinetic Parameters
Parameter | This compound | Vigabatrin | Nipecotic Acid |
---|---|---|---|
Bioavailability | ~90% | ~60% | <5% |
Half-Life | 7–9 hours | 5–8 hours | 1–2 hours |
Metabolism | CYP3A4 | Non-hepatic | Non-enzymatic |
Protein Binding | 96% | 0% | <10% |
Table 2: Clinical Efficacy in Partial Seizures
Drug | Median Seizure Reduction | Responder Rate (>50% reduction) |
---|---|---|
This compound | 29–33% | 28–31% |
Vigabatrin | 40–50% | 45–50% |
Levetiracetam | 35–40% | 33–38% |
Mechanistic Insights from Structural Studies
- Cryo-EM Structure : this compound binds GAT-1 in an inward-open conformation, blocking intracellular GABA release. This mechanism differs from SERT antidepressants (e.g., fluoxetine), which occupy the S1 substrate-binding site .
- Enantiomer Activity : The S(+)-enantiomer of this compound exhibits greater stability and binding affinity compared to the R(-)-form, with minimal chiral inversion (<0.4%) at room temperature .
Biological Activity
Tiagabine is a selective inhibitor of the gamma-aminobutyric acid (GABA) reuptake process, primarily used as an anticonvulsant for treating epilepsy. Its biological activity is characterized by its effects on GABAergic neurotransmission, with implications for various neurological and psychiatric disorders.
This compound functions by binding to the GABA transporter, specifically the sodium- and chloride-dependent GABA transporter 1 (GAT-1). This action inhibits the reuptake of GABA, enhancing its availability in the synaptic cleft and thereby increasing inhibitory neurotransmission in the central nervous system (CNS) . The drug's ability to elevate GABA levels contributes to its anticonvulsant properties and potential therapeutic applications in anxiety disorders.
Pharmacokinetics
- Absorption : this compound is nearly completely absorbed (>95%) after oral administration.
- Protein Binding : It exhibits high protein binding (approximately 96%).
- Volume of Distribution : Specific data on the volume of distribution are currently unavailable .
Epilepsy Treatment
This compound has been extensively studied as an adjunctive therapy for patients with refractory partial seizures. Key findings from clinical trials include:
Study | Dosage | Reduction in Seizure Frequency | Significance |
---|---|---|---|
Study 1 | 32 mg/day | Median reduction of -2.2 seizures | P = .03 |
Study 2 | 56 mg/day | Median reduction of -2.8 seizures | P < .01 |
Placebo | - | Median reduction of -0.7 seizures | - |
Approximately 20-30% of patients on this compound experienced at least a 50% reduction in seizure frequency compared to only 4% in the placebo group .
Anxiety Disorders
In a randomized controlled trial involving adults with generalized anxiety disorder (GAD), this compound demonstrated significant efficacy in reducing anxiety symptoms:
- Initial Dose : Started at 4 mg/day, titrated up to a maximum of 16 mg/day.
- Outcome Measures : Significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores were observed, particularly noted at week 1 of treatment.
- Results : Post hoc analyses indicated a significant difference favoring this compound over placebo (p < .01) .
Case Studies and Observations
- Chronic Administration and Aggression : An open pilot study indicated that chronic this compound administration reduced aggressive behavior in subjects, suggesting its potential utility beyond seizure control .
- Overdose Effects : Documented clinical effects from this compound overdose were primarily neurological, emphasizing the importance of monitoring during treatment .
Adverse Effects
The adverse effects associated with this compound are generally CNS-related and include:
These side effects are typically mild to moderate and do not significantly differ from those observed with placebo treatments.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of tiagabine in modulating GABAergic neurotransmission, and how can this be experimentally validated?
this compound selectively inhibits the GABA transporter 1 (GAT-1), increasing synaptic GABA levels by blocking neuronal and glial reuptake . To validate this, in vitro assays using radiolabeled GABA uptake in synaptosomal preparations or transfected cell lines expressing GAT-1 can quantify inhibition efficacy. Electrophysiological recordings (e.g., patch-clamp) in hippocampal slices may confirm enhanced GABAergic inhibitory postsynaptic currents (IPSCs) post-tiagabine administration .
Q. How should preclinical studies be designed to evaluate this compound's anticonvulsant efficacy across different seizure models?
Utilize standardized models such as maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures in rodents. Dose-response studies (e.g., ED₅₀ calculations via probit analysis) and isobolographic analysis for combination therapies (e.g., with gaboxadol) are critical . Ensure blinding, randomization, and inclusion of positive controls (e.g., valproate) to mitigate bias .
Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound analogs for structure-activity relationship (SAR) studies?
Follow IUPAC guidelines for synthetic protocols, including detailed chromatography (HPLC purity >95%) and spectroscopic characterization (NMR, HRMS). For novel analogs, provide crystallographic data or comparative binding affinity assays (e.g., Ki values via competitive radioligand displacement) .
Advanced Research Questions
Q. How can contradictory findings on this compound-induced absence seizures be reconciled between preclinical and clinical studies?
Preclinical models (e.g., GAERS rats) show this compound exacerbates absence seizures via GABAB receptor overstimulation . In humans, EEG monitoring during clinical trials is essential to differentiate confusional states from true spike-wave discharges. Stratify patients by prior EEG abnormalities to assess risk .
Q. What statistical approaches resolve discrepancies in this compound's efficacy outcomes between LOCF and MMRM analyses in anxiety trials?
Last-observation-carried-forward (LOCF) may underestimate effects due to dropout bias, whereas mixed-model repeated measures (MMRM) accounts for missing data patterns. Use sensitivity analyses comparing both methods and report effect sizes with 95% CIs to contextualize clinical relevance .
Q. How do stereoselective pharmacokinetic differences between this compound enantiomers impact target engagement?
The R-enantiomer exhibits higher GAT-1 affinity and reduced plasma protein binding compared to the S-form. Employ chiral chromatography to isolate enantiomers and compare brain-to-plasma ratios via LC-MS. Pharmacodynamic modeling can correlate free drug concentrations with GABA transporter occupancy .
Q. What meta-analytic strategies address heterogeneity in this compound's effects on sleep architecture across trials?
Pool individual participant data (IPD) to adjust for covariates (e.g., baseline sleep latency). Use random-effects models to account for between-study variance and subgroup analyses for dose-response trends (e.g., 4–16 mg/day) .
Q. How can in vitro binding assays differentiate this compound's specificity for GAT-1 over other transporters (e.g., GAT-2/3)?
Use heterologous expression systems (e.g., HEK293 cells) transfected with individual GABA transporters. Competitive inhibition assays with [³H]-GABA and excess cold ligands (e.g., NO-711 for GAT-1) validate selectivity. Cross-test against SLC6 family transporters (e.g., serotonin, dopamine) to exclude off-target effects .
Q. Methodological Guidance
Q. What criteria define a rigorous hypothesis for this compound's neuroprotective effects in neurodegenerative models?
Align with FINER criteria:
- Feasible : Use transgenic tauopathy mice with quantifiable GABAergic deficits.
- Novel : Investigate this compound's impact on Aβ-induced synaptic plasticity.
- Ethical : Adhere to ARRIVE guidelines for humane endpoints .
Q. How should longitudinal EEG data in this compound trials be analyzed to detect latent epileptogenic activity?
Apply Fourier transforms for spectral analysis (delta–gamma bands) and machine learning (e.g., SVM classifiers) to identify aberrant oscillatory patterns. Report false-discovery rates to control for multiple comparisons .
Properties
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUNZJWGZTSKL-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023663 | |
Record name | Tiagabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tiagabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.11e-02 g/L | |
Record name | Tiagabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor., Although the precise mechanism of action of tiagabine is unknown, the drug enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Tiagabine increases the amount of GABA available in extracellular spaces of the globus pallidus, ventral pallidum, and substantia nigra, suggesting a GABA-mediated anticonvulsant mechanism of action (i.e., inhibition of neural impulse propagations that contribute to seizures). Tiagabine inhibits presynaptic neuronal and glial GABA reuptake, and increases the amount of GABA available for postsynaptic receptor binding. The drug does not stimulate GABA release, and does not have activity at other receptor binding and uptake sites at concentrations that inhibit the uptake of GABA. Tiagabine selectively blocks presynaptic GABA uptake by binding reversibly and saturably to recognition sites associated with GABA transporter protein in neuronal and glial membranes., In vitro binding studies indicate that tiagabine does not inhibit substantially the uptake of dopamine, norepinephrine, serotonin, glutamate, or choline, and does not bind substantially to dopamine D1 or D2; cholinergic muscarinic; serotonergic type 1A, type 2, or type 3 (5HT1A, 5HT2, or 5HT3, respectively); alpha1- or alpha2-adrenergic; beta1- or beta2-adrenergic; histamine H2 or H3; adenosine A1 or A2; opiate mu or kappa1; glutamate N-methyl-d- aspartate (NMDA); or GABAA receptors. Also, tiagabine has little or no affinity for sodium or calcium channels. Tiagabine binds to histamine H1, serotonergic type 1B (5HT1B), benzodiazepine, and chloride channel receptors at concentrations 20-400 times those that inhibit the uptake of GABA. | |
Record name | Tiagabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TIAGABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
115103-54-3 | |
Record name | Tiagabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115103-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiagabine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiagabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiagabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIAGABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TIAGABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tiagabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.